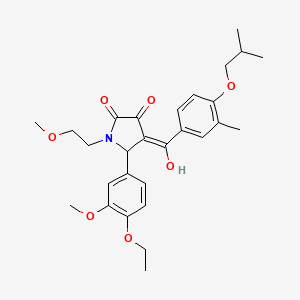![molecular formula C18H16ClNO4S B5363390 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5363390.png)
7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-chloro-5-(methylthio)benzoyl]oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-chloro-5-(methylthio)benzoyl]oxime, also known as CDMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDMT is a synthetic compound that is widely used in organic chemistry as a coupling reagent for peptide synthesis. In
作用機序
The mechanism of action of 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-chloro-5-(methylthio)benzoyl]oxime is not fully understood. However, it is believed that this compound acts as a coupling reagent by activating carboxyl groups in the presence of amines, resulting in the formation of peptide bonds.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects as it is primarily used as a coupling reagent in peptide synthesis.
実験室実験の利点と制限
7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-chloro-5-(methylthio)benzoyl]oxime has several advantages in peptide synthesis, including high coupling efficiency, low epimerization, and low racemization. However, this compound also has some limitations, including its high cost and limited solubility in some solvents.
将来の方向性
There are several future directions for the research and development of 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-chloro-5-(methylthio)benzoyl]oxime. One potential direction is the optimization of the synthesis method to reduce the cost of production. Another direction is the development of new coupling reagents that are more efficient and cost-effective than this compound. Additionally, further research is needed to understand the mechanism of action of this compound and to explore its potential applications in other fields, such as drug discovery and materials science.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in peptide synthesis. This compound has several advantages in peptide synthesis, including high coupling efficiency and low epimerization. However, this compound also has some limitations, including its high cost and limited solubility in some solvents. There are several future directions for the research and development of this compound, including the optimization of the synthesis method and the exploration of its potential applications in other fields.
合成法
7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-chloro-5-(methylthio)benzoyl]oxime is synthesized by reacting 2-chloro-5-(methylthio)benzoic acid with hydroxylamine-O-sulfonic acid to form 2-chloro-5-(methylthio)benzohydroxamic acid. The resulting compound is then coupled with 7-methoxy-2,3-dihydro-4H-chromen-4-one in the presence of 1,3-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form this compound.
科学的研究の応用
7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-chloro-5-(methylthio)benzoyl]oxime has been extensively used in scientific research as a coupling reagent for peptide synthesis. Peptide synthesis is a crucial step in the development of therapeutic peptides, which are widely used in various medical applications, including cancer treatment, diabetes, and cardiovascular diseases. This compound has also been used in the synthesis of glycopeptides, which have gained significant attention due to their potential applications in the development of vaccines and therapeutics.
特性
IUPAC Name |
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-22-11-3-5-13-16(7-8-23-17(13)9-11)20-24-18(21)14-10-12(25-2)4-6-15(14)19/h3-6,9-10H,7-8H2,1-2H3/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQVEQTXZZRTJJ-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=C(C=CC(=C3)SC)Cl)CCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/OC(=O)C3=C(C=CC(=C3)SC)Cl)/CCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-2-cyanovinyl]-2-methoxyphenyl benzoate](/img/structure/B5363314.png)
![N-(2,3-dihydroxypropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5363321.png)
![N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5363331.png)

![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(5-methylpyridin-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5363339.png)
![N-[4-(acetylamino)phenyl]-4-butoxybenzamide](/img/structure/B5363341.png)
![1-acetyl-3-(4-fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5363344.png)
![1-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]cyclopropanecarboxamide](/img/structure/B5363351.png)

![2-[2-(2,2-diphenylethyl)-4-morpholinyl]-N-isopropyl-2-oxoacetamide](/img/structure/B5363360.png)

![4-{2-(acetylamino)-3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5363386.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-methoxybenzoate](/img/structure/B5363402.png)
![3-{[(4-chloro-2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5363407.png)